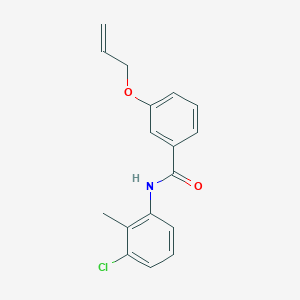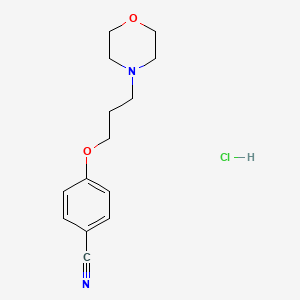![molecular formula C14H19ClN2O2 B4401902 1-[2-(4-Propan-2-yloxyphenoxy)ethyl]imidazole;hydrochloride](/img/structure/B4401902.png)
1-[2-(4-Propan-2-yloxyphenoxy)ethyl]imidazole;hydrochloride
Overview
Description
1-[2-(4-Propan-2-yloxyphenoxy)ethyl]imidazole;hydrochloride is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with an imidazole ring and an isopropoxyphenoxyethyl side chain, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Propan-2-yloxyphenoxy)ethyl]imidazole;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isopropoxyphenoxyethyl intermediate: This step involves the reaction of 4-isopropoxyphenol with an appropriate alkylating agent, such as 2-chloroethylamine, under basic conditions to form the isopropoxyphenoxyethyl intermediate.
Cyclization to form the imidazole ring: The intermediate is then reacted with an imidazole precursor, such as glyoxal and ammonia, under acidic or basic conditions to form the imidazole ring.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Propan-2-yloxyphenoxy)ethyl]imidazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(4-Propan-2-yloxyphenoxy)ethyl]imidazole;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections, inflammation, and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Propan-2-yloxyphenoxy)ethyl]imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The isopropoxyphenoxyethyl side chain may enhance the compound’s binding affinity and selectivity for certain targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(4-Propan-2-yloxyphenoxy)ethyl]imidazole;hydrochloride can be compared with other imidazole derivatives, such as:
1H-imidazole: The parent compound with a simpler structure and broader range of applications.
2-methyl-1H-imidazole: A methyl-substituted derivative with different chemical and biological properties.
4,5-diphenyl-1H-imidazole: A more complex derivative with enhanced stability and specific applications in medicinal chemistry.
The uniqueness of this compound lies in its specific side chain, which imparts distinct chemical and biological properties, making it suitable for specialized applications.
Properties
IUPAC Name |
1-[2-(4-propan-2-yloxyphenoxy)ethyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-12(2)18-14-5-3-13(4-6-14)17-10-9-16-8-7-15-11-16;/h3-8,11-12H,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXDJRJLNUFRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate](/img/structure/B4401819.png)
![4-{[(4-cyanophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401821.png)
![3-Ethoxy-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B4401832.png)
![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4401840.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4401848.png)
![[3-(4-Methylpiperidine-1-carbonyl)phenyl] acetate](/img/structure/B4401856.png)

![N-(2-methoxyphenyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B4401858.png)
![2-[2-(Oxolan-2-ylmethylamino)ethoxy]benzonitrile;hydrochloride](/img/structure/B4401865.png)
![3-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4401878.png)
![1-[3-[3-(Dimethylamino)propoxy]phenyl]ethanone;hydrochloride](/img/structure/B4401897.png)
![3-chloro-N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4401901.png)
![4-[2-(2-Methoxy-4-propylphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4401909.png)

